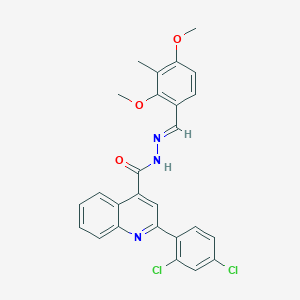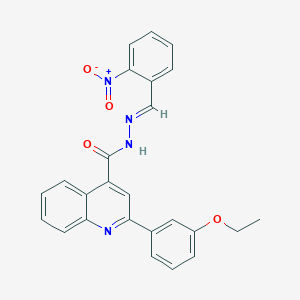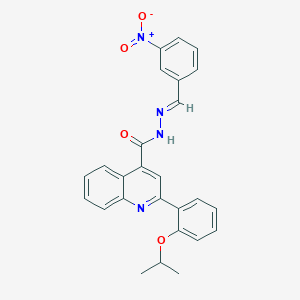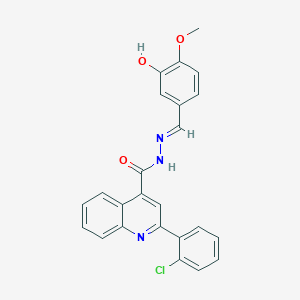![molecular formula C14H12F3N5O3 B446123 1,3-DIMETHYL-4-NITRO-N'~5~-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1H-PYRAZOLE-5-CARBOHYDRAZIDE](/img/structure/B446123.png)
1,3-DIMETHYL-4-NITRO-N'~5~-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-DIMETHYL-4-NITRO-N’~5~-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-4-NITRO-N’~5~-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone.
Nitration: Introduction of the nitro group can be done using nitrating agents like nitric acid.
Substitution reactions:
Condensation: The final step might involve the condensation of the pyrazole derivative with a suitable aldehyde or ketone to form the hydrazide.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
1,3-DIMETHYL-4-NITRO-N’~5~-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common organic solvents like ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1,3-DIMETHYL-4-NITRO-N’~5~-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1H-PYRAZOLE-5-CARBOHYDRAZIDE would depend on its specific application. For example, if it is used as an antimicrobial agent, it might inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbohydrazide: Similar structure but without the trifluoromethylphenyl group.
1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of the hydrazide.
Uniqueness
The presence of the trifluoromethylphenyl group in 1,3-DIMETHYL-4-NITRO-N’~5~-{(E)-1-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1H-PYRAZOLE-5-CARBOHYDRAZIDE might confer unique properties, such as increased lipophilicity or enhanced biological activity, compared to similar compounds.
特性
分子式 |
C14H12F3N5O3 |
|---|---|
分子量 |
355.27g/mol |
IUPAC名 |
2,5-dimethyl-4-nitro-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H12F3N5O3/c1-8-11(22(24)25)12(21(2)20-8)13(23)19-18-7-9-5-3-4-6-10(9)14(15,16)17/h3-7H,1-2H3,(H,19,23)/b18-7+ |
InChIキー |
FOCPTGWBPXAXOJ-CNHKJKLMSA-N |
SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)NN=CC2=CC=CC=C2C(F)(F)F)C |
異性体SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)N/N=C/C2=CC=CC=C2C(F)(F)F)C |
正規SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)NN=CC2=CC=CC=C2C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-({6-nitro-1,3-benzodioxol-5-yl}methylene)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbohydrazide](/img/structure/B446041.png)
![2,2-DIBROMO-1-METHYL-N'~1~-{(E)-1-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-CYCLOPROPANECARBOHYDRAZIDE](/img/structure/B446044.png)
![N-[4-(N-{[2-(3,4-dichlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]cyclobutanecarboxamide](/img/structure/B446046.png)

![3-[(3-methylbenzyl)sulfanyl]-1-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B446048.png)
![N'-{3-[(2,3-dichlorophenoxy)methyl]-4-methoxybenzylidene}cyclopropanecarbohydrazide](/img/structure/B446049.png)
![N-{4-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B446050.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide](/img/structure/B446056.png)
![propyl 2-[(4-chloro-2-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B446057.png)

![N'-{4-methoxy-3-[(2-naphthyloxy)methyl]benzylidene}-2-furohydrazide](/img/structure/B446063.png)
![METHYL 2-{[(2,2-DIBROMO-1-METHYLCYCLOPROPYL)CARBONYL]AMINO}-6-(TERT-PENTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B446066.png)


